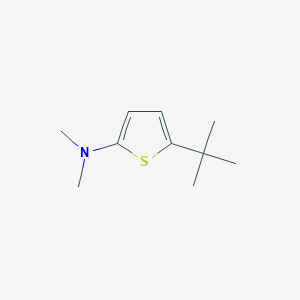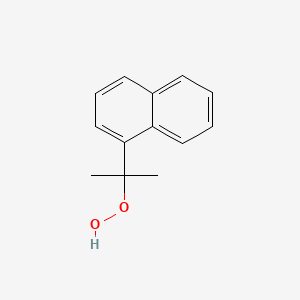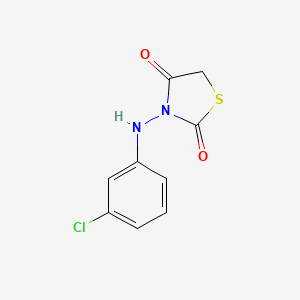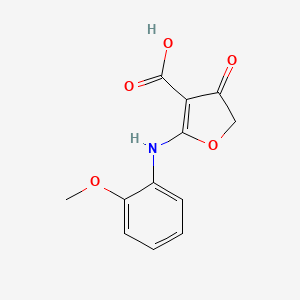
2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid is a heterocyclic compound that features a furan ring fused with a carboxylic acid and an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid typically involves the reaction of 2-methoxyaniline with maleic anhydride under controlled conditions. The reaction proceeds through a nucleophilic addition followed by cyclization to form the furan ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound acts as a modulator of signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methoxyanilino)benzo[b]thieno[2,3-d]pyrimidine
- 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Comparison
Compared to similar compounds, 2-(2-Methoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylic acid is unique due to its specific furan ring structure and the presence of both an aniline derivative and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
106212-55-9 |
|---|---|
Fórmula molecular |
C12H11NO5 |
Peso molecular |
249.22 g/mol |
Nombre IUPAC |
2-(2-methoxyanilino)-4-oxofuran-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-17-9-5-3-2-4-7(9)13-11-10(12(15)16)8(14)6-18-11/h2-5,13H,6H2,1H3,(H,15,16) |
Clave InChI |
PXRDEUDFNVNRCN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC2=C(C(=O)CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


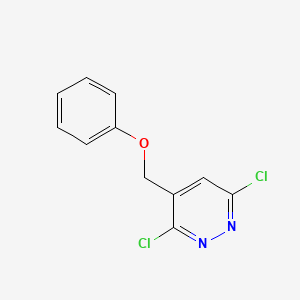
silane](/img/structure/B14331173.png)
![2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic Acid](/img/structure/B14331192.png)
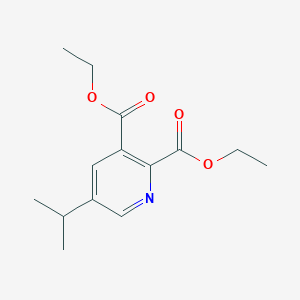

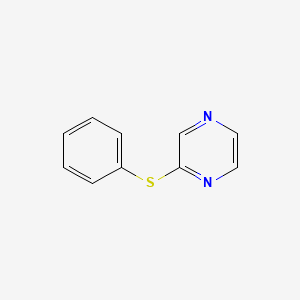
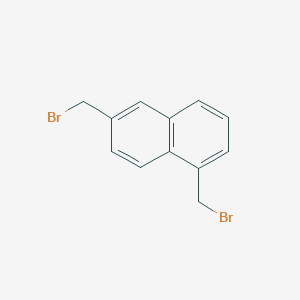
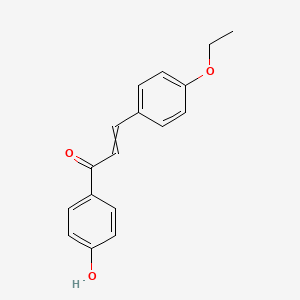
![N,N'-Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphorodiamidic chloride](/img/structure/B14331223.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)
